3-METHYL-2-{[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
3-METHYL-2-{[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-{[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with 2-chloroquinoline-3-carbaldehyde, followed by cyclization and methylation steps. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-2-{[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or quinazolinone rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-2-{[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4(3H)-quinazolinone: A simpler quinazolinone derivative with similar biological activities.
4-hydroxy-2-quinolinone: Another quinoline derivative with potential therapeutic applications.
Uniqueness
3-METHYL-2-{[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its dual quinoline-quinazolinone structure, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H15N3O2S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-methyl-2-[(2-oxo-1H-quinolin-4-yl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C19H15N3O2S/c1-22-18(24)14-7-3-5-9-16(14)21-19(22)25-11-12-10-17(23)20-15-8-4-2-6-13(12)15/h2-10H,11H2,1H3,(H,20,23) |
InChI Key |
HCCLRUUAJFWKSZ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC(=O)NC4=CC=CC=C43 |
Isomeric SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC(=NC4=CC=CC=C43)O |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
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